molecular formula C16H23N3O3 B7167049 N-[(4-carbamoylphenyl)methyl]-4-methoxyazepane-1-carboxamide

N-[(4-carbamoylphenyl)methyl]-4-methoxyazepane-1-carboxamide

Cat. No.: B7167049
M. Wt: 305.37 g/mol
InChI Key: BXWKLJMVUMXXDS-UHFFFAOYSA-N
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Description

N-[(4-carbamoylphenyl)methyl]-4-methoxyazepane-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamoylphenyl group, a methoxyazepane ring, and a carboxamide functional group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(4-carbamoylphenyl)methyl]-4-methoxyazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-22-14-3-2-9-19(10-8-14)16(21)18-11-12-4-6-13(7-5-12)15(17)20/h4-7,14H,2-3,8-11H2,1H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWKLJMVUMXXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(CC1)C(=O)NCC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-carbamoylphenyl)methyl]-4-methoxyazepane-1-carboxamide typically involves multiple steps. One common approach is the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

For industrial production, the synthesis process is optimized to improve yields and reduce costs. This may involve the use of alternative solvents, catalysts, and reaction conditions that are more suitable for large-scale production. The goal is to achieve high purity and yield while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-carbamoylphenyl)methyl]-4-methoxyazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(4-carbamoylphenyl)methyl]-4-methoxyazepane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-carbamoylphenyl)methyl]-4-methoxyazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-carbamoylphenyl)methyl]-4-methoxyazepane-1-carboxamide is unique due to its specific combination of functional groups and structural features

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